![molecular formula C19H18ClN3O2S2 B11163298 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163298.png)
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed to obtain the corresponding ester.
Hydrazination: The ester is then subjected to hydrazination to form the hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the thiadiazole ring.
Sulfonylation: The thiadiazole derivative is then converted into a sulfonyl chloride.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with the appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: A related thiadiazole derivative with similar biological activities.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Another thiadiazole compound with potential anticancer properties.
Uniqueness
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE stands out due to its unique combination of a chlorophenyl group and a methoxyphenylmethyl group, which may enhance its biological activity and specificity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C19H18ClN3O2S2 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-25-16-5-3-2-4-13(16)12-18-22-23-19(27-18)21-17(24)10-11-26-15-8-6-14(20)7-9-15/h2-9H,10-12H2,1H3,(H,21,23,24) |
InChI Key |
WSWCTAXFFIKJID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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